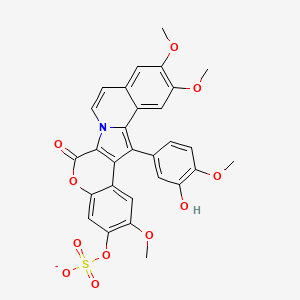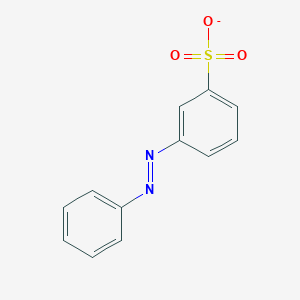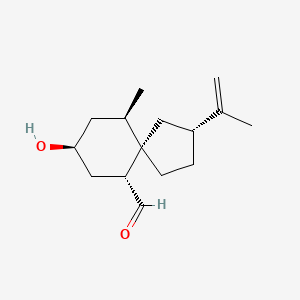
Epilubimin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation and structure elucidation of epilubimin were first described in studies focusing on stress metabolites in diseased potato tubers . The compound is typically isolated from the tubers through a series of extraction and purification steps involving organic solvents and chromatographic techniques.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from potato tubers, and synthetic routes are still under research and development.
Analyse Des Réactions Chimiques
Types of Reactions: Epilubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.
Applications De Recherche Scientifique
Epilubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. As a phytoalexin, it plays a crucial role in plant defense mechanisms against microbial infections . Researchers are exploring its potential use in developing antimicrobial agents and studying its effects on human health.
In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of sesquiterpenoids. Its unique structure provides insights into the chemical behavior of similar compounds.
In biology and medicine, this compound’s antimicrobial properties make it a candidate for developing new treatments for infections. Its role in plant defense mechanisms also offers valuable information for agricultural research and the development of disease-resistant crops.
Mécanisme D'action
The mechanism of action of epilubimin involves its ability to interfere with the synthesis and function of DNA. It forms complexes with DNA strands, inhibiting DNA and RNA synthesis. This mechanism is similar to that of other phytoalexins, which protect plants from microbial infections by disrupting the pathogens’ genetic material .
Comparaison Avec Des Composés Similaires
Epilubimin is similar to other phytoalexins, such as epioxylubimin and isolubimin, which are also stress metabolites produced in diseased potato tubers . These compounds share structural similarities and play similar roles in plant defense mechanisms. this compound’s unique structure and reactivity make it distinct from its counterparts.
List of Similar Compounds:- Epioxylubimin
- Isolubimin
Propriétés
Numéro CAS |
64024-09-5 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |
Clé InChI |
CEVNHRPKRNTGKO-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
SMILES isomérique |
C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |
SMILES canonique |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Synonymes |
epilubimin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


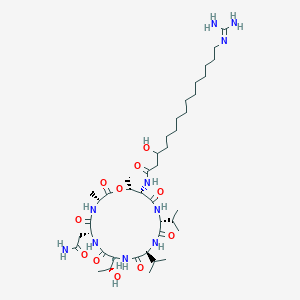
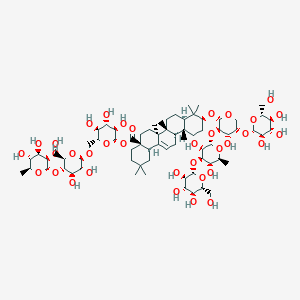
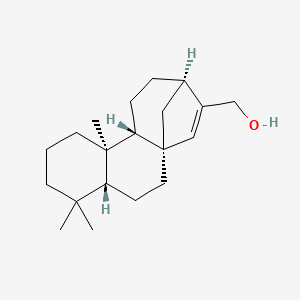
![(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one](/img/structure/B1259917.png)
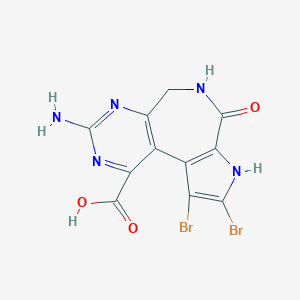
![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)
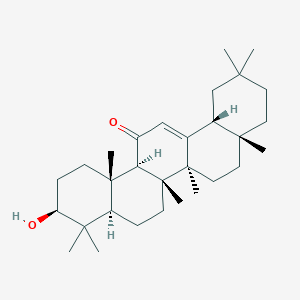
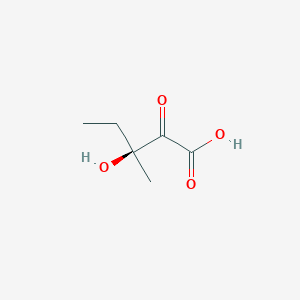
![[(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium](/img/structure/B1259926.png)
![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)
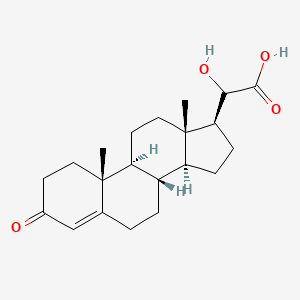
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)
